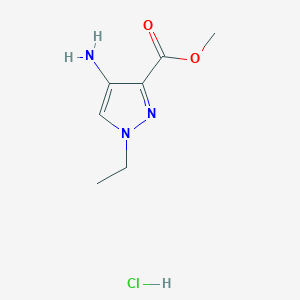

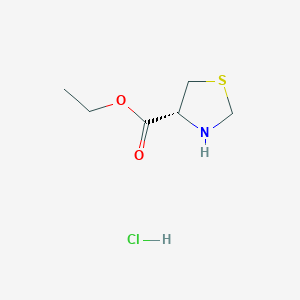

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride

Overview

Description

“®-Ethyl thiazolidine-4-carboxylate hydrochloride” is a chemical compound that is part of the thiazolidine family . Thiazolidines are heterocyclic compounds that contain a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms . They have been explored for various applications, including the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .

Synthesis Analysis

Thiazolidines can be synthesized through a stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline . The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis .Molecular Structure Analysis

The molecular formula of “®-Ethyl thiazolidine-4-carboxylate hydrochloride” is C5H10ClNO2S .Chemical Reactions Analysis

Thiazolidines can react quickly with 1,2-aminothiols and aldehydes under physiological conditions to form a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . It does not require any catalyst and the thiazolidine product remains stable .Scientific Research Applications

Synthesis and Safener Activity

In 2018, Zhao et al. discussed the synthesis of novel methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates. These compounds, derived from l-cysteine methyl ester hydrochloride, showed protective effects on maize against chlorimuron-ethyl injury. The research also involved molecular docking modeling, highlighting the potential agricultural applications of these compounds (Li-xia Zhao et al., 2018).

Antihypertensive Activity

Li Zeng-chun's 2007 study synthesized thiazolidine-4-carboxylic acid from L-cysteine hydrochloride. The product showed significant antihypertensive effects in renal hypertensive rats, comparable to the drug captopril. This suggests potential therapeutic applications in controlling high blood pressure (Li Zeng-chun, 2007).

Antioxidant Activity

In 2014, Apotrosoaei et al. conducted a study on thiazolidin-4-ones derivatives, synthesized from ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid. These compounds showed significant antioxidant effects, with some derivatives demonstrating activities comparable to ascorbic acid. This points to the potential use of these derivatives as antioxidants (Maria Apotrosoaei et al., 2014).

Antimalarial Activity

A 2013 study by Solomon et al. synthesized new 4-aminoquinoline-derived thiazolidines and evaluated their antimalarial activity against strains of Plasmodium. Two compounds exhibited significant suppression of parasitaemia, suggesting their potential as antimalarial agents (V. Solomon et al., 2013).

Structural Analysis

Kamo et al. in 1979 conducted a population analysis of (R)-thiazolidine-4-carboxylic acid, refining the population of electrons in the molecule. This study provided insights into the structural aspects of the compound, which can be crucial for understanding its reactivity and interactions (Jun Kamo et al., 1979).

Mechanism of Action

Target of Action

The primary targets of ®-Ethyl thiazolidine-4-carboxylate hydrochloride are 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine . The compound interacts with these targets to form thiazolidine, a type of bio-conjugation reaction .

Mode of Action

The interaction of ®-Ethyl thiazolidine-4-carboxylate hydrochloride with its targets involves the orthogonal condensation reaction between 1,2-aminothiols and aldehydes . This reaction results in the formation of thiazolidine . The reaction kinetics are fast, and the thiazolidine product remains stable under physiological conditions .

Biochemical Pathways

The biochemical pathway affected by ®-Ethyl thiazolidine-4-carboxylate hydrochloride is the bio-conjugation of functional molecules . This pathway is crucial in the field of biomedicine, which requires the covalent conjugation of biomolecules such as nucleic acids, antibodies, proteins, and glycosaminoglycans to study and manipulate cellular processes .

Pharmacokinetics

The ADME properties of ®-Ethyl thiazolidine-4-carboxylate hydrochloride The compound’s reaction kinetics are fast, and the thiazolidine product remains stable under physiological conditions . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of ®-Ethyl thiazolidine-4-carboxylate hydrochloride ’s action involve the formation of stable thiazolidine products . These products are formed through a fast and efficient reaction at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates .

Action Environment

The action of ®-Ethyl thiazolidine-4-carboxylate hydrochloride is influenced by environmental factors such as pH and the presence of other nucleophiles . The reaction between the compound and 1,2-aminothiols is fast and efficient at a broad range of pH (pH = 5–9) . Some reaction products can be sensitive to other nucleophiles such as glutathione present in the milieu .

Safety and Hazards

The safety data sheet for a similar compound, Methyl thiazolidine-2-carboxylate hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thiazolidine chemistry has been explored for various applications, including the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . Future research may focus on improving the stability of thiazolidine products and exploring their potential applications in biomedicine .

Biochemical Analysis

Biochemical Properties

®-Ethyl thiazolidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions, particularly in the context of bioorthogonal chemistry. This compound is known to participate in click-type reactions with aldehydes, forming stable thiazolidine products under physiological conditions . These reactions are highly specific and efficient, allowing for the covalent conjugation of biomolecules such as nucleic acids, antibodies, and proteins. The interaction of ®-Ethyl thiazolidine-4-carboxylate hydrochloride with aldehydes is facilitated by the presence of 1,2-aminothiol groups, which are naturally present in proteins as N-terminal cysteine .

Cellular Effects

The effects of ®-Ethyl thiazolidine-4-carboxylate hydrochloride on various cell types and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the oxidation of ®-Ethyl thiazolidine-4-carboxylate hydrochloride leads to the formation of cysteine, which is a critical amino acid involved in protein synthesis and cellular redox balance . Additionally, the compound’s ability to form stable conjugates with biomolecules can modulate cellular functions by altering the activity of target proteins and enzymes.

Molecular Mechanism

At the molecular level, ®-Ethyl thiazolidine-4-carboxylate hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s 1,2-aminothiol groups facilitate the formation of thiazolidine rings with aldehydes, resulting in stable covalent bonds . This bioorthogonal reaction does not require any toxic catalysts, making it highly biocompatible. Furthermore, the formation of thiazolidine products can lead to enzyme inhibition or activation, depending on the nature of the target enzyme. Changes in gene expression may also occur as a result of the compound’s interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Ethyl thiazolidine-4-carboxylate hydrochloride can vary over time. The compound is known for its stability under physiological conditions, maintaining its integrity without undergoing significant hydrolysis . Long-term studies have shown that the compound’s effects on cellular function can evolve, with potential changes in enzyme activity and gene expression observed over extended periods. The stability and degradation of ®-Ethyl thiazolidine-4-carboxylate hydrochloride are influenced by factors such as pH and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of ®-Ethyl thiazolidine-4-carboxylate hydrochloride in animal models are dose-dependent. At lower doses, the compound has been shown to enhance cellular functions by promoting the formation of beneficial thiazolidine products. At higher doses, toxic or adverse effects may occur, including enzyme inhibition and disruption of cellular redox balance . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical outcomes without inducing toxicity.

Metabolic Pathways

®-Ethyl thiazolidine-4-carboxylate hydrochloride is involved in several metabolic pathways, primarily through its conversion to cysteine. This conversion is facilitated by enzymes such as pyrroline-5-carboxylate reductase, which catalyzes the oxidation of the compound to produce cysteine . The increased availability of cysteine can enhance the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress. Additionally, the compound’s interaction with other metabolic enzymes can influence metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, ®-Ethyl thiazolidine-4-carboxylate hydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can interact with target biomolecules. The distribution of ®-Ethyl thiazolidine-4-carboxylate hydrochloride within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of ®-Ethyl thiazolidine-4-carboxylate hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the presence of N-terminal cysteine residues can facilitate the localization of the compound to the mitochondria, where it can participate in redox reactions and influence mitochondrial function . The subcellular distribution of ®-Ethyl thiazolidine-4-carboxylate hydrochloride can also affect its interaction with enzymes and other biomolecules, thereby modulating its biochemical effects.

Properties

IUPAC Name |

ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLNYSSTHJCIU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670013 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86028-91-3 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the solubility of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride in different solvents?

A1: Understanding the solubility of a compound like this compound in various solvents is crucial for several reasons. []

Q2: What were the key findings of the research on this compound's solubility?

A2: The research investigated the solubility of this compound in 15 different solvents and a binary solvent mixture (ethanol + methyl acetate) across a temperature range of 283.15 K to 323.15 K. [] While the specific findings are not detailed in the abstract, the study likely provides valuable data on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)

![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)

![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)